

# Investigating the Biological Pathways Affected by SIS17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad biological effects and toxicity, SIS17 offers a targeted approach to dissect the specific functions of HDAC11.[1] Recent research has revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over 10,000-fold more efficient than its deacetylase activity.[2][3] SIS17 specifically inhibits this defatty-acylation function, with its primary known substrate being the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of SHMT2, SIS17 impacts critical biological pathways, including innate immune signaling. This guide provides an in-depth overview of the biological pathways affected by SIS17, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular interactions.

## Data Presentation Quantitative Analysis of SIS17 Activity

The inhibitory activity of **SIS17** has been quantified through in vitro enzymatic assays and cellular experiments. The following tables summarize the key quantitative data regarding the potency and selectivity of **SIS17**.



Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11

| Substrate               | IC50 (μM) |
|-------------------------|-----------|
| Myristoyl-H3K9 peptide  | 0.83[1]   |
| Myristoyl-SHMT2 peptide | 0.27[1]   |

Table 2: Selectivity Profile of SIS17 against Other HDAC Isoforms

| HDAC Isoform | Inhibition at 100 μM      |
|--------------|---------------------------|
| HDAC1        | No significant inhibition |
| HDAC8        | No significant inhibition |
| HDAC4        | No significant inhibition |
| SIRT1        | No significant inhibition |
| SIRT2        | No significant inhibition |
| SIRT3        | No significant inhibition |
| SIRT6        | No significant inhibition |

Data derived from Son et al., 2019.[1]

Table 3: Cellular Activity of SIS17 on SHMT2 Acylation in MCF7 Cells

| SIS17 Concentration (μM) | Relative SHMT2 Fatty Acylation Level (Fold Change) |
|--------------------------|----------------------------------------------------|
| 12.5                     | Increased                                          |
| 25.0                     | Significantly Increased                            |
| 50.0                     | Significantly Increased                            |

Data derived from Son et al., 2019.[1]



## **Core Signaling Pathway Affected by SIS17**

The primary biological pathway modulated by **SIS17** is the HDAC11-SHMT2-Type I Interferon (IFN) signaling axis.

HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a mitochondrial enzyme that also has a cytosolic isoform.[2][4]

Role of SHMT2 in Type I Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is critical for its ability to regulate the stability of the Type I Interferon Alpha Receptor 1 (IFNAR1). [2][3] Fatty-acylated SHMT2 interacts with the deubiquitinase USP2, which in turn deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell surface.

Effect of **SIS17** on the Pathway: By inhibiting the defatty-acylase activity of HDAC11, **SIS17** leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2 promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular sensitivity to type I interferons and amplifying downstream interferon signaling.[2][3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Biological Pathways Affected by SIS17: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146710#investigating-the-biological-pathwaysaffected-by-sis17]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com